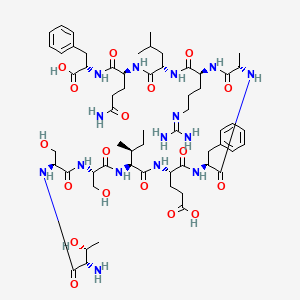

![molecular formula C14H19N3O2 B598634 tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate CAS No. 1198107-00-4](/img/structure/B598634.png)

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

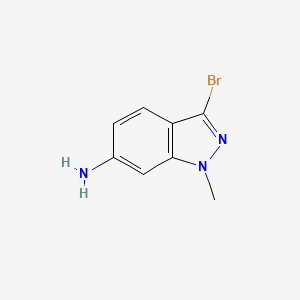

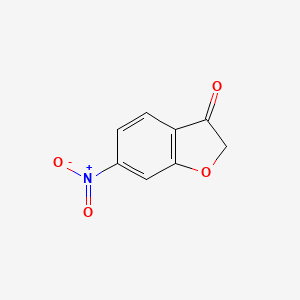

“tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate” is a chemical compound with the empirical formula C14H19N3O2 . It is a heterocyclic building block . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound isCc1cnc2[nH]cc(CNC(=O)OC(C)(C)C)c2c1 . This indicates that the compound contains a pyrrolopyridine core with a tert-butyl carbamate group and a methyl group attached . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 261.32 . It is a solid compound .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Evaluation

A study by Silvestri et al. (2010) discussed the synthesis of a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which include compounds with tert-butyl groups. These compounds were evaluated as ligands for the human recombinant receptor hCB1. The presence of a tert-butyl group in these compounds was found to significantly improve receptor affinity, indicating the importance of tert-butyl groups in enhancing biological activity in synthesized ligands (Silvestri et al., 2010).

Prodrug Development

In another study, Saari et al. (1984) explored the synthesis and evaluation of (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters as progenitors for 3-hydroxy-alpha-methyltyrosine (methyldopa), a well-known antihypertensive agent. The study demonstrated that esters with tert-butyl groups undergo hydrolysis to release the active drug, showcasing the role of tert-butyl groups in prodrug strategies for improved drug delivery (Saari et al., 1984).

Enzyme Inhibition Studies

Grygielko et al. (2005) characterized a compound with a tert-butyl group as a potent and selective inhibitor of the transforming growth factor-β1 (TGF-β1) receptor, activin receptor-like kinase (ALK5). This compound was shown to inhibit ALK5 kinase activity and block TGF-β1-induced cellular responses, providing insights into the therapeutic potential of tert-butyl-containing compounds in treating diseases associated with TGF-β1 (Grygielko et al., 2005).

Toxicological Studies

Yuan et al. (2007) investigated the DNA adduction potential of tert-butyl alcohol (TBA) and methyl tert-butyl ether (MTBE) in mice. The study revealed that both the methyl group of MTBE and the tert-butyl group can form adducts with DNA, highlighting the importance of understanding the toxicological implications of tert-butyl groups in chemical compounds (Yuan et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-5-11-10(7-16-12(11)15-6-9)8-17-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQBDOARKSNITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2CNC(=O)OC(C)(C)C)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673640 |

Source

|

| Record name | tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198107-00-4 |

Source

|

| Record name | tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)